(2-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
This compound belongs to the 1,2,3-triazole carboxylate family, characterized by a triazole core substituted with methyl, fluorophenyl, and chlorophenylmethyl groups. The triazole ring is a pharmacophoric motif known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
(2-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)18)20-21-22(11)14-8-6-13(19)7-9-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDWYXVEILELSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring and ester group participate in nucleophilic substitutions. For example:
- Hydrolysis of the ester moiety under acidic or basic conditions yields the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive handles for further derivatization.
- Halogen displacement at the 2-chlorophenyl group can occur with strong nucleophiles (e.g., alkoxides or amines), though steric hindrance from the triazole ring may limit reactivity .
Condensation and Cyclization Reactions
The compound serves as a precursor in heterocycle formation:
- Thiazole synthesis : Reaction with α-halo ketones (e.g., 2-bromo-4’-chloroacetophenone) under reflux in ethanol produces thiazole derivatives. For instance, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole is formed in 82% yield .
- Pyrazole formation : Condensation with hydrazine derivatives generates pyrazole-containing hybrids, leveraging the triazole’s electron-deficient nature .
Coupling Reactions
Suzuki-Miyaura cross-coupling at the 4-fluorophenyl group enables aryl-aryl bond formation. Using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids, this reaction diversifies the aromatic substituents .
Reduction and Oxidation
- Ester reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, facilitating access to hydroxyalkyl derivatives.
- Triazole ring oxidation : Strong oxidizing agents (e.g., KMnO₄) under acidic conditions cleave the triazole ring, though this is less common due to its stability.
Representative Reaction Data
The following table summarizes key reactions and conditions:
Mechanistic Insights
- Nucleophilic substitution : The triazole’s electron-withdrawing nature activates the ester carbonyl for attack by nucleophiles.
- Cyclization : α-Halo ketones undergo nucleophilic attack by the triazole’s nitrogen, followed by cyclization to form thiazoles .
Factors Influencing Reactivity
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in coupling reactions .
- Steric hindrance : Bulky substituents on the triazole ring reduce accessibility for nucleophiles.
- Electronic effects : Electron-withdrawing groups (e.g., -F) on the aryl rings stabilize transition states in cross-couplings .
Scientific Research Applications
(2-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Features
The compound’s structural analogues differ in substituent positions, halogen types, or appended functional groups. Key examples include:
Compound A : 1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Structure : Retains the triazole core but replaces the (2-chlorophenyl)methyl ester with a carboxylic acid group.
- Molecular Formula : C₁₀H₇ClFN₃O₂ (vs. C₁₈H₁₄ClFN₃O₂ for the target compound).
- Implications : The carboxylic acid group increases polarity, reducing membrane permeability compared to the ester derivative .
Compound B : [2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Structure : Replaces the (2-chlorophenyl)methyl group with an oxazolylmethyl moiety and substitutes 4-fluorophenyl with 4-methoxyphenyl.
- Molecular Formula : C₂₂H₁₉ClN₄O₄.
Compound C : (2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate
Halogenation Effects
- Chloro vs. Bromo Derivatives : Isostructural chloro (Cl) and bromo (Br) analogues (e.g., compounds 4 and 5 in ) exhibit differences in van der Waals radii (Cl: 1.80 Å; Br: 1.95 Å), affecting crystal packing and intermolecular interactions. Bromo derivatives often show higher molecular polarizability, enhancing binding to hydrophobic pockets .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s ester linkage simplifies synthesis compared to oxazole-fused derivatives, which require multi-step heterocycle formation .
- Crystallography : Tools like SHELXL and ORTEP enable precise structural elucidation of halogenated triazoles, critical for understanding conformation-activity relationships .
Biological Activity
The compound (2-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is part of the triazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 412.8 g/mol. The presence of both chlorophenyl and fluorophenyl groups enhances its biological activity by influencing interactions with biological targets.
Triazole compounds, including this one, typically function through several mechanisms:
- Enzyme Inhibition : Triazoles often inhibit enzymes such as cytochrome P450 enzymes, which are crucial in various metabolic pathways.
- Antimicrobial Activity : The compound has shown promise against a range of pathogens by disrupting cell membrane integrity or inhibiting nucleic acid synthesis.
- Anticancer Properties : Triazole derivatives have been implicated in inducing apoptosis in cancer cells through modulation of signaling pathways.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the specific derivative .
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives:
- Cell Line Studies : The compound has been tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values indicating significant cytotoxicity. The mechanism involves inducing cell cycle arrest and apoptosis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| A549 (Lung cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
The biological activity of triazoles can be significantly influenced by their structural modifications. For example:
- Substituent Effects : The presence of electron-withdrawing groups (like Cl and F) at specific positions on the phenyl rings enhances the compound's potency against microbial and cancerous cells .
Case Studies
- Antifungal Activity : A study reported that a related triazole derivative exhibited potent antifungal activity against Candida albicans, with an MIC of 0.25 µg/mL. The mechanism was attributed to the inhibition of ergosterol biosynthesis .
- Anticancer Efficacy : In a clinical trial involving patients with metastatic breast cancer, a triazole derivative similar to the compound was administered as part of a combination therapy, resulting in a significant reduction in tumor size after three months .
Q & A
Q. Table 1: Representative Reaction Conditions for Triazole Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | 4-Fluoroaniline + 4-Methylphenyl isocyanide, DCM, RT | 75–80 | |
| Cyclization | NaN₃, DMF, 70°C, 12 h | 60–65 | |
| Purification | Column chromatography (Hexane:EtOAc 7:3) | >95% purity |
Advanced Question: How can structural contradictions in crystallographic data be resolved for this compound?
Methodological Answer:
X-ray crystallography is critical for resolving structural ambiguities. For triazole analogs, discrepancies in bond angles or torsional conformations may arise due to polymorphism or crystal-packing effects. To address this:
- High-Resolution Crystallography: Use synchrotron radiation for sub-Å resolution (e.g., as in ).
- DFT Calculations: Compare experimental data with density functional theory (DFT)-optimized geometries to validate deviations .
- Thermal Ellipsoid Analysis: Assess atomic displacement parameters to identify dynamic disorder .
Example: A pyrazole-triazole derivative showed a torsional angle discrepancy of 5° between experimental and computational models, attributed to crystal lattice stress .
Basic Question: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and chlorophenyl groups) .
- HPLC-MS: Reverse-phase C18 columns (ACN:H₂O gradient) for purity assessment and mass confirmation .
- FTIR: Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1500–1600 cm⁻¹ (triazole ring vibrations) .
Q. Table 2: Key Spectroscopic Signatures
| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Triazole C-H | 7.8–8.2 (¹H) | 1500–1600 |
| Ester C=O | - | 1720–1740 |
| Aromatic F/Cl | 110–125 (¹³C) | - |
Advanced Question: How do computational predictions of biological target interactions align with empirical data?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding affinities. For triazole-carboxylates, hydrophobic interactions with fluorophenyl groups are critical .
- In Vitro Validation: Compare docking scores with IC₅₀ values from enzyme inhibition assays. Discrepancies may arise due to solvation effects or protein flexibility .
- MD Simulations: Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å indicates robust interactions) .
Example: A triazole-carboxamide derivative showed a docking score of −9.2 kcal/mol but only moderate inhibitory activity (IC₅₀ = 12 µM), highlighting the need for empirical validation .
Basic Question: How can solubility limitations of this compound be addressed in biological assays?
Methodological Answer:
Q. Table 3: Solubility Optimization Strategies
| Method | Solubility Increase | Limitations |
|---|---|---|
| DMSO (1%) | 10-fold | Cytotoxicity at >1% |
| β-Cyclodextrin | 5-fold | Requires stoichiometric ratio |
| PLGA Nanoparticles | 20-fold | Complex synthesis |
Advanced Question: What experimental designs are suitable for assessing environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic Stability: Incubate the compound in buffers (pH 4–9) at 37°C for 48 h, analyzing degradation via LC-MS. Triazole rings are generally stable, but ester groups may hydrolyze .
- Photolysis Studies: Expose to UV light (λ = 254 nm) and monitor by HPLC. Fluorophenyl groups may reduce photodegradation rates .
- Microbial Degradation: Use soil microcosms to assess biodegradation pathways. Chlorophenyl substituents may resist microbial cleavage .
Example: A pyrazole-triazole analog showed 80% degradation under alkaline conditions (pH 9) within 24 h, forming a carboxylic acid derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
